An In-depth Technical Guide to 2-Methoxy-4-nitrophenol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methoxy-4-nitrophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Methoxy-4-nitrophenol (also known as 4-Nitroguaiacol). This compound serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]
Chemical Structure and Identification
2-Methoxy-4-nitrophenol is an organic compound belonging to the class of nitrophenols.[1] Its structure features a phenol (B47542) ring substituted with a methoxy (B1213986) group (-OCH3) at position 2 and a nitro group (-NO2) at position 4.[1] This substitution pattern imparts unique chemical reactivity to the molecule.[1]
Below is a diagram of the chemical structure of 2-Methoxy-4-nitrophenol.
Caption: Chemical structure of 2-Methoxy-4-nitrophenol.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methoxy-4-nitrophenol[3] |
| CAS Number | 3251-56-7[1][3][4][5] |
| Molecular Formula | C₇H₇NO₄[1][3][4] |
| SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[3][4] |
| InChI | InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3[3] |
| InChIKey | IZLVFLOBTPURLP-UHFFFAOYSA-N[3] |
| Synonyms | 4-Nitroguaiacol, Phenol, 2-methoxy-4-nitro-, o-Methoxy-p-nitrophenol, 4-Hydroxy-3-methoxynitrobenzene[1][3][4][5] |
Physicochemical Properties
2-Methoxy-4-nitrophenol typically appears as a yellow to orange crystalline solid or powder.[1][2][5][6] It is characterized by its insolubility in water but shows slight solubility in organic solvents such as chloroform (B151607) and ethyl acetate.[4][5][6]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 169.13 g/mol [3] |
| Melting Point | 99-104 °C[4][5][7] |
| Boiling Point | 335.2 °C at 760 mmHg[4][5] |
| Density | 1.367 g/cm³[4][5] |
| pKa | 7.05 ± 0.22 (Predicted)[2][4] |
| LogP | 1.83[4] |
| Flash Point | 156.5 °C[4][5] |
| Vapor Pressure | 6.26 x 10⁻⁵ mmHg at 25°C[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Methoxy-4-nitrophenol.
Table 3: Spectroscopic Data Summary
| Technique | Description |
|---|---|
| ¹H NMR | Spectral data is available on public databases such as SpectraBase.[4] |
| ¹³C NMR | In CDCl₃ solvent, the spectrum shows characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbons attached to the nitro and hydroxyl groups.[8] |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methoxy group, the N-O stretches of the nitro group, and C-O stretches of the ether and phenol. |
| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of the compound.[3] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of 2-Methoxy-4-nitrophenol in a research setting.
Synthesis
A common method for the synthesis of 2-Methoxy-4-nitrophenol is the nitration of guaiacol (B22219) (2-methoxyphenol). While a specific detailed protocol is found in the literature, a general procedure is outlined below.[6][7]
General Protocol for Nitration of Guaiacol:
-
Dissolution: Dissolve guaiacol in a suitable solvent, such as glacial acetic acid, in a reaction flask.
-
Cooling: Cool the solution in an ice bath to maintain a low temperature during the exothermic nitration reaction.
-
Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with constant stirring. The temperature should be carefully controlled to prevent over-nitration and side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).[9]
-
Quenching: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash with cold water to remove residual acids.
Purification
The crude 2-Methoxy-4-nitrophenol can be purified by recrystallization.
Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be used for the quantitative analysis of 2-Methoxy-4-nitrophenol. The following is a representative protocol based on methods for similar nitrophenols.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M citrate (B86180) buffer, pH 6.2) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: Ambient or controlled (e.g., 45 °C).
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 2-Methoxy-4-nitrophenol in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Extraction: For samples in a complex matrix, a solid-phase extraction (SPE) may be necessary to remove interferences.
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Determine the concentration of 2-Methoxy-4-nitrophenol in the sample by interpolating its peak area on the calibration curve.
The following diagram illustrates a general workflow for the HPLC analysis.
Caption: A typical workflow for the quantitative analysis of 2-Methoxy-4-nitrophenol by HPLC.
Potential Biological Pathways
While 2-Methoxy-4-nitrophenol is primarily used as a chemical intermediate, its structural similarity to other nitrophenols suggests potential involvement in biological pathways, particularly biodegradation. For instance, various microorganisms have been shown to degrade 4-nitrophenol. A putative biodegradation pathway for 2-Methoxy-4-nitrophenol can be proposed based on these known pathways.
The degradation is likely initiated by enzymatic action, such as that from a monooxygenase, leading to the formation of intermediates that can enter central metabolic pathways. One possible route involves the initial removal of the nitro group or hydroxylation of the aromatic ring.
Below is a proposed biodegradation pathway for 2-Methoxy-4-nitrophenol.
Caption: A proposed microbial degradation pathway for 2-Methoxy-4-nitrophenol.
Safety and Handling
2-Methoxy-4-nitrophenol is classified as an irritant.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5]
References
- 1. rsc.org [rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-4-nitrophenol | 3251-56-7 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. hmdb.ca [hmdb.ca]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
